molecular formula C14H18N2O B8009827 1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide

1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide

Cat. No.: B8009827
M. Wt: 230.31 g/mol
InChI Key: REGFIBREPCUDCD-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by its octahydroacridine core structure, which is a fully hydrogenated form of acridine, and a carboxamide group at the fourth position. The molecular formula of this compound is C_13H_19NO, and it has a molecular weight of 205.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide can be synthesized through various synthetic routesThe reduction can be achieved using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acridine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) and diazonium salts.

Major Products Formed

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, known for its planar structure and aromaticity.

    1,2,3,4-Tetrahydroacridine: A partially hydrogenated derivative with similar biological activities.

    9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in Alzheimer’s disease treatment.

Uniqueness

1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide is unique due to its fully hydrogenated acridine core and the presence of a carboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGFIBREPCUDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(CCCC3C(=O)N)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide
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1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide
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Reactant of Route 6
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